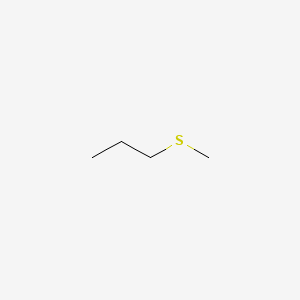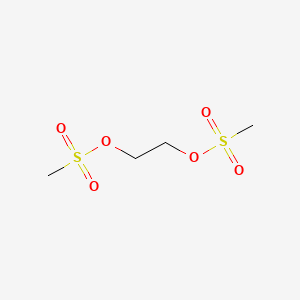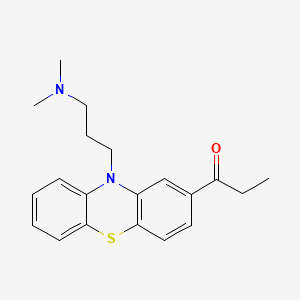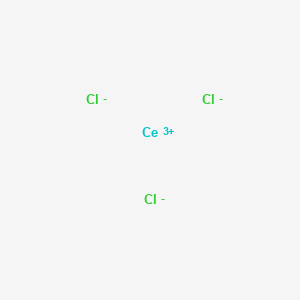
Threosaminitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Threosaminitol is a chiral compound with significant importance in various fields of scientific research. Its unique structure, featuring an amino group and multiple hydroxyl groups, makes it a versatile molecule for numerous chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Threosaminitol can be achieved through several methods. One common approach involves the epoxidation of amino-benzene butane, followed by selective reduction and hydrolysis . Another method includes the preparation of (2r,3s)-3-amino-4-phenylbutane-1,2-epoxide compounds, which are then treated with specific reagents to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of water-soluble solvents and controlled reaction environments to facilitate efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Threosaminitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino and hydroxyl groups, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
Threosaminitol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. Industrially, it is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Threosaminitol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Threosaminitol include other chiral amino alcohols and polyols, such as erythritol and dithiothreitol .
Uniqueness: What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of multiple functional groups. This unique combination allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
62397-88-0 |
|---|---|
Formule moléculaire |
C4H11NO3 |
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
(2R,3S)-3-aminobutane-1,2,4-triol |
InChI |
InChI=1S/C4H11NO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2,5H2/t3-,4-/m0/s1 |
Clé InChI |
PMLGQXIKBPFHJZ-IMJSIDKUSA-N |
SMILES |
C(C(C(CO)O)N)O |
SMILES isomérique |
C([C@@H]([C@H](CO)O)N)O |
SMILES canonique |
C(C(C(CO)O)N)O |
Synonymes |
threosaminitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


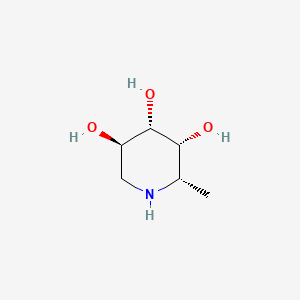


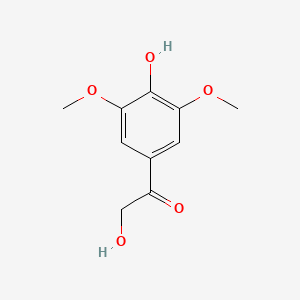
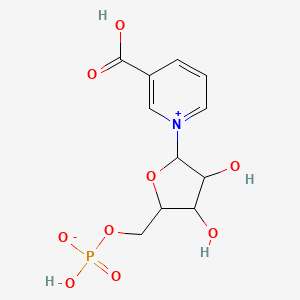
![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B1198273.png)
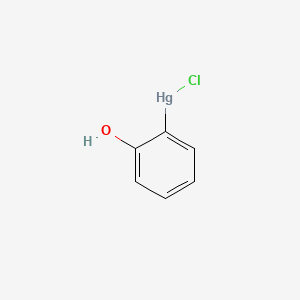

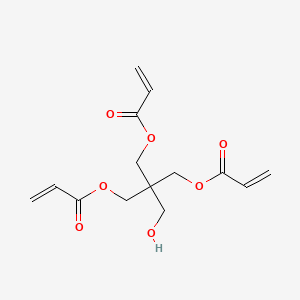
![(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol](/img/structure/B1198284.png)
